Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
This compound is a chemical with the CAS Number: 568544-05-8 . It has a molecular weight of 329.842 and a molecular formula of C15H20ClNO3S .
Molecular Structure Analysis
The compound contains several functional groups, including an ester group (from the ethyl carboxylate part), an amine group (from the propanoyl amino part), and a benzothiophene group . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 518.8±50.0 °C at 760 mmHg . Amino acids, which are structurally similar to this compound, are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications
Antibacterial and Anti-inflammatory Potential
- Synthesis and Antimicrobial Activity : A study by Narayana et al. (2006) involved the synthesis of derivatives related to Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds demonstrated promising antibacterial and antifungal activities, and some showed anti-inflammatory potential (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Reactions and Structural Analysis
- Reactions with Primary Amines : Shipilovskikh et al. (2014) explored the reactions of this compound with primary amines, leading to new derivatives. The structural determination was aided by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
- Crystal Structure Study : The crystal structure of a related compound, Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was analyzed by Vasu et al. (2004), providing insights into its molecular configuration (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Novel Synthetic Pathways and Derivatives
- Novel Transformations for Synthesis : Pokhodylo et al. (2010) investigated novel transformations of amino and carbonyl/nitrile groups in derivatives of this compound for the synthesis of thienopyrimidine and other heterocyclic compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
- Synthesis of Cytotoxic Agents : Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, including those related to the compound , evaluating them as anti-cancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Pharmaceutical and Biological Applications
- Antioxidant Activity : Aghekyan et al. (2020) synthesized derivatives of this compound and assessed them for antioxidant activity, demonstrating potential applications in pharmaceutical research (Aghekyan, Mkryan, Panosyan, Buniatyan, & Muradyan, 2020).
Diverse Chemical Applications
- Phosphine-Catalyzed Annulation : Zhu et al. (2003) utilized related compounds in phosphine-catalyzed [4 + 2] annulation reactions, contributing to advancements in organic synthesis techniques (Zhu, Lan, & Kwon, 2003).
Properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-4-20-15(19)12-10-6-5-8(2)7-11(10)21-14(12)17-13(18)9(3)16/h8-9H,4-7H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZCOZQRUHDERD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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